2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide
Description
This compound is a sulfonamide-containing pyrimidine derivative with a substituted phenylacetamide moiety. Its structure features a dihydropyrimidinone core functionalized with a 3-chloro-4-methoxyphenylsulfonyl group at position 5 and a thioether-linked acetamide chain terminating in a 3,4-difluorophenyl group.
Properties
Molecular Formula |
C19H14ClF2N3O5S2 |
|---|---|
Molecular Weight |
501.9 g/mol |
IUPAC Name |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C19H14ClF2N3O5S2/c1-30-15-5-3-11(7-12(15)20)32(28,29)16-8-23-19(25-18(16)27)31-9-17(26)24-10-2-4-13(21)14(22)6-10/h2-8H,9H2,1H3,(H,24,26)(H,23,25,27) |
InChI Key |
WIAZCHLGPBVCJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-keto esters under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Chloromethoxyphenyl Group: This step involves the reaction of the sulfonylated pyrimidinone with 3-chloro-4-methoxyphenyl derivatives, often through nucleophilic substitution.
Formation of the Difluorophenylacetamide Moiety: The final step includes the coupling of the intermediate with 3,4-difluoroaniline and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicine, the compound might be explored as a lead compound for drug development. Its ability to interact with various biological targets could make it a candidate for therapeutic applications.
Industry
Industrially, the compound could be used in the development of specialty chemicals, including advanced polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl and pyrimidinone groups could play crucial roles in binding to molecular targets, while the difluorophenylacetamide moiety might enhance its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The compound shares structural motifs with other sulfonamide-pyrimidine hybrids and substituted acetamides. Below is a comparative analysis based on substituent effects, pharmacological relevance, and synthetic complexity:
Functional Group Impact
- Sulfonyl vs.
- Fluorinated vs. Aliphatic Substituents : The 3,4-difluorophenyl group in the target compound increases electronegativity and membrane permeability relative to the cyclohexenylethyl group in , which may affect bioavailability.
- Chloro-Methoxy Synergy : The 3-chloro-4-methoxyphenylsulfonyl moiety in the target compound is rare; similar substituents in and suggest synergistic effects in steric hindrance and π-π stacking.
Research Findings and Data Gaps
- Binding Affinity: No direct IC₅₀ data are available for the target compound. However, structurally related sulfonamide-pyrimidines show nanomolar inhibition against kinases (e.g., p38 MAPK) .
- Solubility: The difluorophenyl group likely reduces aqueous solubility compared to non-fluorinated analogues, necessitating formulation optimization.
- Metabolic Stability : Fluorine atoms may mitigate oxidative metabolism, as observed in for trifluoromethyl-containing compounds.
Biological Activity
The compound 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 479.95 g/mol. It features multiple functional groups, including sulfonyl, sulfanyl, and acetamide moieties, which contribute to its reactivity and potential interactions with biological targets.
Structural Components
- Sulfonyl Group : Enhances bioactivity by forming covalent bonds with target proteins.
- Pyrimidinone Ring : Associated with various biological effects, particularly in cancer biology.
- Sulfanyl Group : Provides additional reactivity that may modulate enzyme activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in the inhibition of enzymes linked to cancer progression and inflammation.
The biological activity is primarily attributed to the compound's ability to interact with specific enzymes and receptors through covalent bonding. This interaction can lead to the modulation of signaling pathways involved in disease processes.
Case Studies
- Inhibition of Cancer Cell Lines :
-
Anti-inflammatory Activity :
- Similar compounds have been evaluated for their anti-inflammatory effects. The presence of the sulfonyl group is often linked to enhanced activity against inflammatory cytokines.
Comparative Analysis of Related Compounds
A comparative analysis with structurally similar compounds reveals insights into their unique properties and biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-{[5-(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(3-methylphenyl)acetamide | Contains bromobenzenesulfonyl | Potentially different bioactivity due to bromine substitution |
| 2-{[5-(4-fluorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(2-methylphenyl)acetamide | Fluorobenzenesulfonyl group | Enhanced lipophilicity compared to chlorine or bromine derivatives |
| 2-{[5-(4-chlorophenyl)sulfonyl]-6-hydroxy-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(4-methylphenyl)acetamide | Hydroxypyrimidine instead of oxopyrimidine | Different reactivity profile due to hydroxyl substitution |
These comparisons highlight how variations in functional groups can significantly influence the biological activity and pharmacological profiles of compounds.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on related compounds have shown variable toxicity levels in model organisms such as zebrafish embryos. For example, certain derivatives exhibited moderate toxicity at concentrations above 50 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
